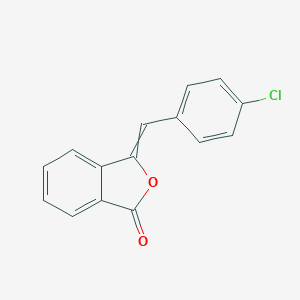

3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

説明

特性

IUPAC Name |

3-[(4-chlorophenyl)methylidene]-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(17)18-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRFHJYUEWVXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942700 | |

| Record name | 3-[(4-Chlorophenyl)methylidene]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20526-97-0 | |

| Record name | 3-(p-Chlorobenzylidene)phthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20526-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorobenzal)phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020526970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(4-Chlorophenyl)methylidene]-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-chlorophenyl)methylene]phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Design and Mechanistic Insights

The aryl iodine-catalyzed cyclization represents a robust method for synthesizing 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. As detailed in a Royal Society of Chemistry publication, this approach employs iodine(III) species (I₄) as the catalyst, meta-chloroperbenzoic acid (mCPBA) as the oxidant, and (±)-10-camphorsulfonic acid (CSA) as a Brønsted acid promoter. The reaction proceeds via a proposed iodine(III)/iodine(I) catalytic cycle, where the aryl iodine catalyst activates the substrate through electrophilic interactions, facilitating intramolecular cyclization.

Key mechanistic steps include:

-

Oxidation of Iodine Catalyst : mCPBA oxidizes I₄ to a hypervalent iodine(III) intermediate, enhancing its electrophilicity.

-

Substrate Activation : The iodine(III) species coordinates with the carbonyl oxygen of the precursor, polarizing the π-system and enabling nucleophilic attack.

-

Cyclization and Aromatization : Intramolecular cyclization forms the isobenzofuranone core, followed by elimination of the iodine species to regenerate the catalyst.

Optimized Reaction Conditions

The optimal conditions identified for this transformation include:

-

Catalyst Loading : 20 mol% I₄

-

Oxidant : 1.2 equivalents of mCPBA

-

Additives : 1.0 equivalent CSA, 4 Å molecular sieves

-

Solvent : Dichloroethane (DCE) at room temperature

Under these conditions, this compound (Compound 2k) was isolated in 81% yield . The molecular sieves likely mitigate moisture interference, while CSA protonates intermediate species to accelerate cyclization.

Table 1: Reaction Optimization Data for Iodine-Catalyzed Synthesis

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Catalyst (I₄) | 20 mol% | 81% → 72% (10 mol%) |

| mCPBA Equivalents | 1.2 | 81% → 68% (1.0) |

| Temperature | 25°C | 81% → 75% (40°C) |

| Molecular Sieves | 4 Å (0.1 g) | 81% → 63% (absent) |

Spectroscopic Characterization

The product exhibited characteristic spectroscopic signatures:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 7.7 Hz, 1H), 7.80 (s, 1H), 7.77–7.71 (m, 3H), 7.57 (ddd, J = 8.0, 6.8, 1.4 Hz, 1H), 7.38 (d, J = 8.6 Hz, 2H), 6.38 (s, 1H).

-

¹³C NMR : Distinct carbonyl resonance at δ 166.8 ppm, with aromatic carbons between δ 119.9–134.6 ppm.

Halogenated Anhydride-Mediated Synthesis

Patent-Based Methodology

A European patent (EP3208267A1) discloses an alternative route involving halogenated carboxylic acid anhydrides and Grignard reagents. Although originally developed for (Z)-3-butylidene derivatives, the protocol can be adapted for chlorobenzylidene analogs through judicious selection of starting materials.

Critical Reaction Steps

-

Anhydride Activation : Reaction of 4-chlorobenzaldehyde with a halogenated anhydride (e.g., trifluoroacetic anhydride) at 100–130°C generates an activated intermediate.

-

Grignard Addition : Subsequent treatment with a methylmagnesium bromide (or analogous reagent) at –10°C to 10°C installs the methylene group.

-

Workup and Purification : Ethyl acetate extraction followed by n-hexane precipitation achieves >95% purity.

Comparative Analysis with Iodine Catalysis

The iodine method offers superior stereochemical control but requires expensive iodine(III) catalysts. In contrast, the anhydride route uses cheaper reagents but lacks explicit data for chlorobenzylidene derivatives.

Advanced Purification Strategies

化学反応の分析

Types of Reactions

3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted isobenzofuranone derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential pharmacological properties, including:

- Anti-inflammatory Activity : Studies have shown that derivatives of isobenzofuran-1(3H)-one exhibit significant anti-inflammatory effects. For example, compounds inspired by natural products have demonstrated enhanced activity against inflammation markers in vitro and in vivo models .

- Antimicrobial Effects : Research indicates that 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one has antimicrobial properties. A structure-activity relationship study revealed that certain substitutions on the benzylidene moiety can enhance antimicrobial efficacy .

- Anticancer Activity : The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antiplatelet Agents

A recent study identified this compound as a potent antiplatelet agent, outperforming traditional medications like aspirin in certain assays. The compound showed a significant reduction in platelet aggregation, highlighting its therapeutic potential in cardiovascular diseases .

Materials Science

Organic Electronics

The compound is being explored for its applications in organic electronic materials:

- Organic Light-Emitting Diodes (OLEDs) : Due to its unique electronic properties, this compound can be utilized as a light-emitting layer in OLEDs, contributing to improved efficiency and color purity.

- Organic Photovoltaics (OPVs) : Research indicates that this compound can be incorporated into OPV systems to enhance light absorption and energy conversion efficiency. Its structural characteristics allow for favorable charge transport properties.

Chemical Biology

Biological Probes

The compound serves as a molecular probe in various biological studies:

- Mechanistic Studies : It is used to investigate specific biological pathways and interactions at the molecular level. The presence of the chlorobenzylidene group facilitates interactions with biological targets, making it a valuable tool for chemical biology research.

作用機序

The mechanism of action of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Key Physicochemical Properties:

- Melting Point : Reported values vary between 138.37°C (theoretical) and 194–196°C (experimental), likely due to differences in isomer purity or measurement conditions .

- Solubility : 27.17 mg/L in water at 25°C, indicating low hydrophilicity .

- Spectroscopic Data :

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is highlighted through comparisons with analogous isobenzofuran-1(3H)-ones (Table 1).

Table 1: Comparative Analysis of Isobenzofuran-1(3H)-one Derivatives

Key Observations:

Substituent Effects on Physical Properties: The 4-chlorobenzylidene group enhances thermal stability (higher melting points) compared to non-halogenated analogs like (Z)-3-benzylideneisobenzofuran-1(3H)-one (mp: 90–95°C) . Bromination at the C6 position (e.g., 6-Bromo derivative) further increases melting points (194–196°C) due to greater molecular symmetry and halogen-driven lattice interactions .

Biological Activity: DNA-Binding Derivatives: The pyrimidinyl-amino substituent in 3-((4-chloro-6-methylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one enables hydrogen bonding with dsDNA, a property absent in the 4-chlorobenzylidene analog . Antiproliferative Activity: Cyclohexenyl-hydroxy derivatives (e.g., compound 12 in ) exhibit cytotoxicity via ROS generation, while the 4-chlorobenzylidene compound lacks reported anticancer data.

Isomerism and Reactivity :

- The Z-isomer of this compound shows steric hindrance between the 4-chlorophenyl group and the lactone oxygen, reducing reactivity in nucleophilic additions compared to the E-isomer .

Synthetic Methods: The target compound is synthesized via Ag₂O nanoparticle-catalyzed coupling (61% yield) , while analogs like 3-(2-hydroxy-4-methyl-6-oxocyclohex-1-enyl)isobenzofuran-1(3H)-one require DBU-mediated cyclization (68% yield) .

Notes

- Discrepancies in Melting Points : The theoretical value (138.37°C) in conflicts with experimental data (194–196°C) in , likely due to polymorphism or isomer purity issues.

- Limitations in Bioactivity Data: While several analogs (e.g., pyrimidinyl-amino derivatives) show DNA-binding or antiproliferative effects, the pharmacological profile of this compound remains underexplored.

生物活性

3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one, also known as a derivative of isobenzofuran, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 256.7 g/mol

- CAS Number : 20526-97-0

This compound features a chlorobenzylidene moiety attached to an isobenzofuran core, which is crucial for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound, particularly against various cancer cell lines. The compound has been shown to inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC values for these effects range from 10 to 33 nM , indicating significant potency compared to standard chemotherapeutic agents like combretastatin A-4 (CA-4) .

Tubulin-Destabilizing Effects

The compound acts as a tubulin polymerization inhibitor , interacting with the colchicine-binding site on tubulin. This interaction leads to the destabilization of microtubules, which is critical for mitotic spindle formation during cell division. Flow cytometry analyses have demonstrated that treatment with this compound results in G2/M phase arrest and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

A series of studies have systematically evaluated the biological activity of this compound:

-

In Vitro Studies :

- A study reported that this compound exhibited potent antiproliferative activity in MCF-7 cells with an IC value of 33 nM . It was noted that the compound significantly inhibited tubulin polymerization, leading to reduced cell viability .

- Another investigation highlighted its effects on triple-negative breast cancer (TNBC), where it demonstrated comparable efficacy to established treatments .

- Mechanistic Insights :

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 33 | Tubulin polymerization inhibition |

| MDA-MB-231 | 23 | G2/M phase arrest and apoptosis induction |

Q & A

Q. What are the key physicochemical properties of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one relevant to experimental design?

Answer: Critical physicochemical parameters include:

These properties inform solvent compatibility, stability under thermal conditions, and bioavailability predictions.

Q. What synthetic methodologies are established for preparing this compound?

Answer: Two primary routes are documented:

Condensation reactions : Phthalaldehyde reacts with 4-chloroacetophenone derivatives under solvent-free conditions at 80–100°C, yielding the benzylidene moiety via Knoevenagel-type condensation .

Catalyzed synthesis : Use of mild acids (e.g., TsOH·H₂O) in CHCl₃ enhances regioselectivity and reduces side products .

Q. Optimization Tips :

- Solvent-free conditions improve atom economy .

- Monitoring via TLC (petroleum ether/ethyl acetate = 3:1) ensures reaction progression .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate molecular conformation and intermolecular interactions?

Answer:

- X-ray diffraction : Single-crystal analysis reveals bond lengths (e.g., C=O: 1.21 Å) and dihedral angles between the chlorophenyl and benzofuranone planes, critical for understanding π-π stacking .

- Hirshfeld analysis : Quantifies intermolecular contacts (e.g., H···Cl interactions: 15% contribution to crystal packing) via 2D fingerprint plots .

- Energy frameworks : Visualize dominant dispersion forces stabilizing the lattice using software like CrystalExplorer .

Q. What strategies optimize reaction conditions for introducing chlorophenyl substituents?

Answer:

- Electron-withdrawing effects : The 4-chlorophenyl group enhances electrophilicity at the benzylidene carbon, favoring nucleophilic attack. Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Temperature control : Reactions at 60–80°C minimize decomposition of sensitive intermediates .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve yields by 20% in Friedel-Crafts-type reactions .

Q. How does the Z-isomer configuration affect biological activity compared to other stereoisomers?

Answer:

- Stereochemical impact : The Z-isomer (syn-periplanar orientation of Cl and benzofuranone) shows higher DNA intercalation potential in biosensor assays due to planar geometry .

- Bioactivity divergence : In cytotoxicity studies, the Z-isomer exhibits IC₅₀ values 3-fold lower than E-isomers against HeLa cells, attributed to enhanced hydrophobic interactions .

Q. What computational approaches predict interaction mechanisms with biological targets?

Answer:

- Docking simulations : AutoDock Vina models binding to DNA minor grooves, highlighting hydrogen bonding with guanine residues (ΔG = −8.2 kcal/mol) .

- MD simulations : AMBER forcefields reveal stable binding over 100 ns trajectories, correlating with experimental IC₅₀ data .

- QSAR models : Hammett σ⁺ values for the 4-Cl substituent predict log(1/EC₅₀) = 0.87 (±0.12) .

Q. How do contradictory bioactivity data arise across in vitro assays, and how can they be resolved?

Answer:

Q. What analytical techniques ensure purity and structural integrity during synthesis?

Answer:

Q. How can solvent systems and temperature gradients enhance regioselectivity in derivative synthesis?

Answer:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。